1,3,2,4-Dithiaboretane, 2,4-difluoro-
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Overview
Description
1,3,2,4-Dithiaboretane, 2,4-difluoro- is a chemical compound with the molecular formula B₂F₂S₂ and a molecular weight of 123.749. It is characterized by the presence of boron, sulfur, and fluorine atoms arranged in a unique cyclic structure
Preparation Methods
The synthesis of 1,3,2,4-Dithiaboretane, 2,4-difluoro- typically involves the reaction of boron trifluoride with sulfur-containing compounds under controlled conditions. One common method includes the reaction of boron trifluoride diethyl etherate with sulfur dichloride in the presence of a suitable solvent . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,2,4-Dithiaboretane, 2,4-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-oxygen and sulfur-oxygen bonds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into boron-hydride and sulfur-hydride derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxide and sulfur dioxide, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
Scientific Research Applications
1,3,2,4-Dithiaboretane, 2,4-difluoro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-sulfur compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which 1,3,2,4-Dithiaboretane, 2,4-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron and sulfur atoms in the compound can form coordinate bonds with active sites in enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms may enhance the compound’s stability and bioavailability by forming strong hydrogen bonds with biological molecules .
Comparison with Similar Compounds
1,3,2,4-Dithiaboretane, 2,4-difluoro- can be compared with other boron-sulfur compounds such as:
1,3,2,4-Dithiaboretane: Lacks the fluorine atoms, resulting in different reactivity and stability.
1,3,2,4-Dithiaboretane, 2,4-dichloro-:
1,3,2,4-Dithiaboretane, 2,4-dibromo-: Similar to the dichloro derivative but with bromine atoms, leading to further variations in reactivity and use.
The uniqueness of 1,3,2,4-Dithiaboretane, 2,4-difluoro- lies in its specific combination of boron, sulfur, and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91998-68-4 |
---|---|
Molecular Formula |
B2F2S2 |
Molecular Weight |
123.8 g/mol |
IUPAC Name |
2,4-difluoro-1,3,2,4-dithiadiboretane |
InChI |
InChI=1S/B2F2S2/c3-1-5-2(4)6-1 |
InChI Key |
KVWTTXBMZBOCPA-UHFFFAOYSA-N |
Canonical SMILES |
B1(SB(S1)F)F |
Origin of Product |
United States |
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